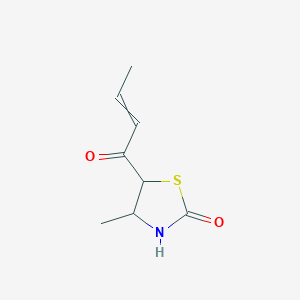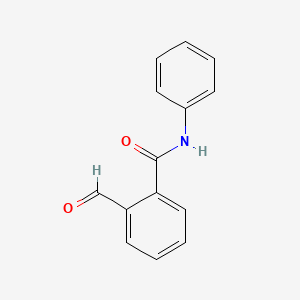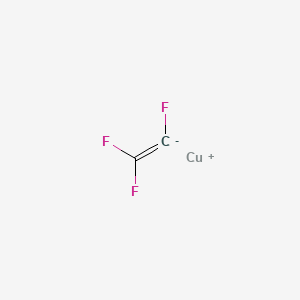
copper(1+);1,1,2-trifluoroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);1,1,2-trifluoroethene is a compound that combines copper in its +1 oxidation state with 1,1,2-trifluoroethene, a fluorinated ethene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of copper(1+);1,1,2-trifluoroethene typically involves the reaction of copper(I) salts with 1,1,2-trifluoroethene under controlled conditions. One common method is the reaction of copper(I) chloride with 1,1,2-trifluoroethene in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature, pressure, and the use of catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);1,1,2-trifluoroethene undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) is reduced to metallic copper.
Substitution: The trifluoroethene moiety can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of fluorinated organic compounds .
Applications De Recherche Scientifique
Copper(1+);1,1,2-trifluoroethene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying copper metabolism.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers with unique properties
Mécanisme D'action
The mechanism of action of copper(1+);1,1,2-trifluoroethene involves the interaction of the copper(I) center with various molecular targets. In biological systems, copper chaperones transport the copper(I) ions to specific enzymes, where they participate in catalytic processes. The trifluoroethene moiety can also interact with biological molecules, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoroethane: A fluorinated ethane derivative with similar chemical properties.
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar structural features.
Uniqueness
The presence of copper(I) allows for redox reactions, while the trifluoroethene moiety provides fluorine atoms that can participate in various chemical transformations .
Propriétés
Numéro CAS |
102682-87-1 |
|---|---|
Formule moléculaire |
C2CuF3 |
Poids moléculaire |
144.56 g/mol |
Nom IUPAC |
copper(1+);1,1,2-trifluoroethene |
InChI |
InChI=1S/C2F3.Cu/c3-1-2(4)5;/q-1;+1 |
Clé InChI |
YRJQVLUPWDWHHE-UHFFFAOYSA-N |
SMILES canonique |
[C-](=C(F)F)F.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


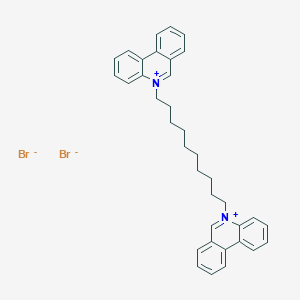
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)

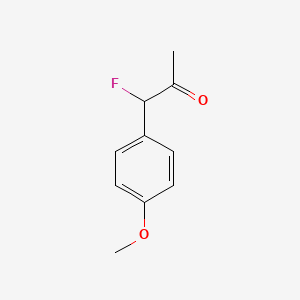
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
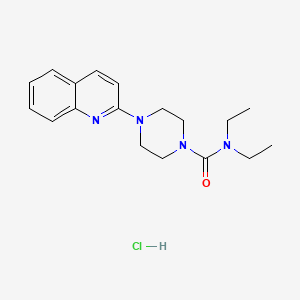
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
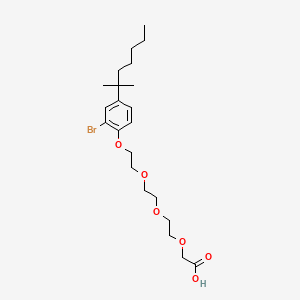
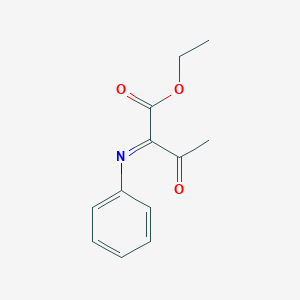
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
